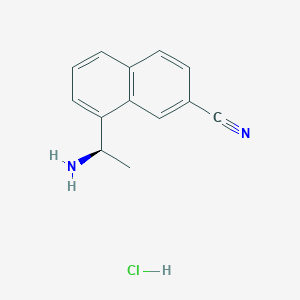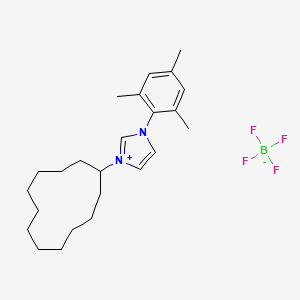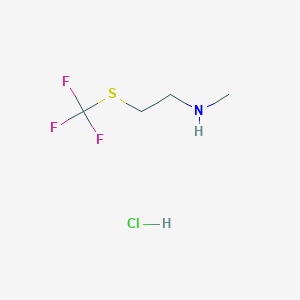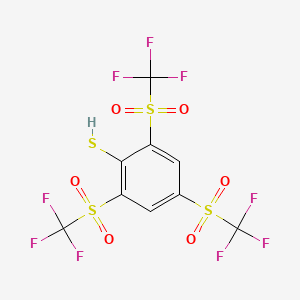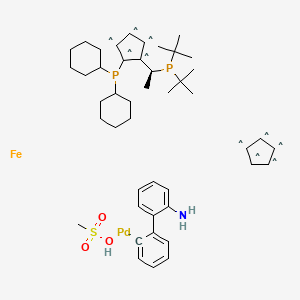
Bruno Palladacycle
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bruno Palladacycle, also known as C,C-Palladacycles, are palladium complexes containing a chelating ligand bonded to the metal through at least one carbon atom . These species have played a key role in palladium chemistry because they are usual intermediates in many of the catalytic transformations in which this metal is involved .
Synthesis Analysis
The synthesis of C,C-Palladacycles involves different approaches. These species hold a bidentate ligand that chelates the Pd atom through two C-donor moieties . Their relevance is closely related to the fact that they are intermediates in many palladium-catalyzed transformations . A synthetic protocol leading to palladacycle complexes using a mild base and an environmentally desirable solvent has been reported .Molecular Structure Analysis
Palladacyclic architectures have been shown as versatile motifs in cross-coupling reactions. NHC-ligated palladacycles possessing unique electronic and steric properties have helped to stabilize the catalytically active species and provide additional control over reaction selectivity .Chemical Reactions Analysis
Palladacyclic architectures have been shown as versatile motifs in cross-coupling reactions. NHC-ligated palladacycles possessing unique electronic and steric properties have helped to stabilize the catalytically active species and provide additional control over reaction selectivity .Physical and Chemical Properties Analysis
The photophysical and photochemical properties of palladacycle complexes derived from 8-aminoquinoline ligands have been studied. Spectroscopic, electrochemical, and computational studies reveal that visible light irradiation induces a mixed LLCT/MLCT charge transfer .科学的研究の応用
Advancements in Chiral Phosphine Synthesis Research on organophosphorus chemistry over the past 26 years highlights significant advancements in palladacycle design. These advancements have shifted the focus from template-mediated transformations to catalysis, enabling the direct preparation of chiral phosphines with a wide variety of functional groups. Novel approaches have been developed to access previously inaccessible phosphines, which are summarized along with their applications in cancer research (Chew & Leung, 2016).
Discoveries in Palladacycle Reactivity The serendipitous discovery of new trends in the reactivity and structure of palladacycles has broadened research scope within this field. These findings have opened new routes leading to novel unexpected structures, significantly impacting the field of chemistry (Fernández-Figueiras et al., 2018).
Catalysis in Aqueous Media A fluorous, oxime-based palladacycle has been developed, demonstrating efficient promotion of various carbon–carbon bond formation reactions in aqueous media under microwave irradiation. This palladacycle exhibits extremely low levels of Pd leaching and can be reused multiple times with no significant loss of activity (Susanto et al., 2012).
Anticancer Applications Palladacycles have been investigated as potential anticancer agents, showing promise in various studies. For instance, their application in cancer research includes the synthesis and characterization of mono- and dinuclear palladacycles with diphosphines, displaying selective cytotoxicity towards specific cancer cell lines and inducing apoptosis through various pathways (Reigosa-Chamorro et al., 2021).
High Turnover in Catalytic Reactions Palladacycles have demonstrated superior efficiency in generating high turnover numbers (TONs) and turnover frequencies (TOFs) in carbonylative Suzuki-Miyaura coupling reactions. This highlights the potential of palladacycles in enhancing the efficiency and sustainability of catalytic processes (Gautam & Bhanage, 2015).
Antimicrobial Potential Explorations into the antimicrobial potential of palladacycles have been motivated by the need for new strategies in combating various bacterial, fungal, and protozoal infections. The structure-activity relationships of palladacycles have been studied, offering insights into designing less toxic and more effective antimicrobial agents (Elgazwy et al., 2012).
作用機序
Target of Action
Bruno Palladacycle, also known as “this compound, min. 98%”, primarily targets the C-C and C-N cross-coupling reactions . These reactions are crucial in the synthesis of complex organic compounds, particularly in the pharmaceutical industry .
Mode of Action
This compound interacts with its targets through a process known as palladium-catalyzed transformations . This compound serves as an intermediate in these transformations, facilitating the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds . The palladacycle’s unique electronic and steric properties help stabilize the catalytically active species and provide additional control over reaction selectivity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling method used to synthesize biaryl compounds, which are essential in various areas of chemistry . This compound also plays a role in the enantioselective β-C(sp3)-H arylation of carboxylic acids .
Result of Action
The action of this compound results in the formation of new C-C and C-N bonds, enabling the synthesis of complex organic compounds . This is particularly valuable in the pharmaceutical industry, where these reactions can lead to the creation of new drug molecules .
Action Environment
This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the reaction medium .
将来の方向性
There is a growing interest in the synthesis of functional molecules through the functionalization of different C,C-Palladacycles . This approach is seen as an increasingly viable tool for selective C–C and C–X bond-forming reactions . The future of Bruno Palladacycle lies in further exploring its potential in various chemical reactions and improving its synthesis process.
生化学分析
Biochemical Properties
Bruno Palladacycle plays a significant role in biochemical reactions, particularly in catalytic applications. It has been found to be effective in facilitating Suzuki–Miyaura cross-couplings, a type of reaction that forms carbon-carbon bonds . The nature of these interactions involves the this compound acting as a pre-catalyst, transforming into a highly reactive, mono-ligated form of palladium(0), which then participates in the coupling reaction .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a catalyst in biochemical reactions. As a pre-catalyst, this compound undergoes a transformation to a highly reactive form of palladium(0), which then participates in the formation of carbon-carbon bonds in Suzuki–Miyaura cross-couplings . This process involves binding interactions with biomolecules, potentially leading to changes in gene expression .
Metabolic Pathways
Palladacycles are known to play a role in various biochemical reactions, suggesting that they may interact with certain enzymes or cofactors and potentially affect metabolic flux or metabolite levels .
特性
InChI |
InChI=1S/C27H47P2.C12H10N.C5H5.CH4O3S.Fe.Pd/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-2-4-5-3-1;1-5(2,3)4;;/h14,19-23H,8-13,15-18H2,1-7H3;1-6,8-9H,13H2;1-5H;1H3,(H,2,3,4);;/q;-1;;;;/t21-;;;;;/m0...../s1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJPONIANSCTIE-DHOIFHORSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[CH]1[CH][CH][CH][CH]1.[Fe].[Pd] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[CH]1[CH][CH][CH][CH]1.[Fe].[Pd] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H66FeNO3P2PdS- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
925.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
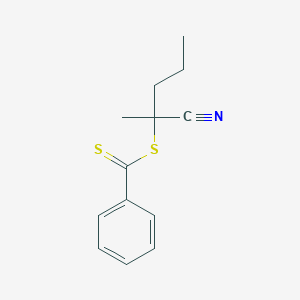

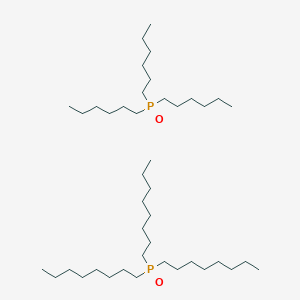
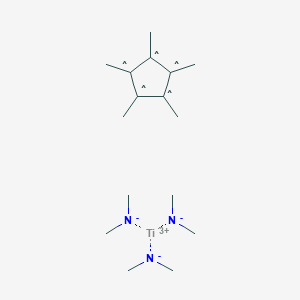
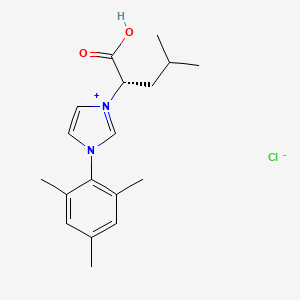

![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec-1,7-diene tetrafluoroborate Trivertal-CAAC](/img/structure/B6309880.png)
![1-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride](/img/structure/B6309885.png)
